

Neoenactin A: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Neoenactin A

Cat. No.: B15560074

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoenactin A is a naturally occurring antifungal agent isolated from *Streptoverticillium olivoreticuli* subsp. *neoenacticus*.^[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Neoenactin A**. It is intended to serve as a resource for researchers and professionals involved in antifungal drug discovery and development. The document details its proposed mechanism of action as an inhibitor of N-myristoyltransferase and its synergistic effects with polyene antibiotics. Methodologies for its isolation and synthesis, alongside protocols for assessing its biological activity, are also discussed.

Chemical Structure and Physicochemical Properties

Neoenactin A is a hydroxamic acid derivative with a long aliphatic chain containing two keto groups. Its chemical identity has been established through spectroscopic methods and total synthesis.

Table 1: Physicochemical Properties of **Neoenactin A**

Property	Value	Source
Molecular Formula	C ₁₉ H ₃₆ N ₂ O ₅	[2]
Molecular Weight	372.5 g/mol	[2]
IUPAC Name	(2S)-2-amino-N-(3,10-dioxohexadecyl)-N,3-dihydroxypropanamide	[2]
SMILES	<chem>CCCCCCC(=O)CCCCCCC(=O)CCN(C(=O)--INVALID-LINK--N)O</chem>	[2]
InChI	InChI=1S/C19H36N2O5/c1-2-3-4-7-10-16(23)11-8-5-6-9-12-17(24)13-14-21(26)19(25)18(20)15-22/h18,22,26H,2-15,20H2,1H3/t18-/m0/s1	[2]
InChIKey	RBILPDRITRQXOM-SFHVURJKSA-N	[2]
CAS Number	Information not available in search results	
Appearance	White crystalline solid	[1]
Solubility	Information not available in search results	

Biological Activity and Mechanism of Action

Neoenactin A exhibits significant antifungal properties and is notably active against a range of yeasts and fungi. A key characteristic of its biological profile is its ability to potentiate the activity of polyene antifungal antibiotics, such as amphotericin B.

Intrinsic Antifungal Activity

While specific minimum inhibitory concentration (MIC) values for **Neoenactin A** against various fungal strains are not readily available in the reviewed literature, it has been established to possess strong antifungal activity.[1] Further quantitative studies are required to fully characterize its antifungal spectrum.

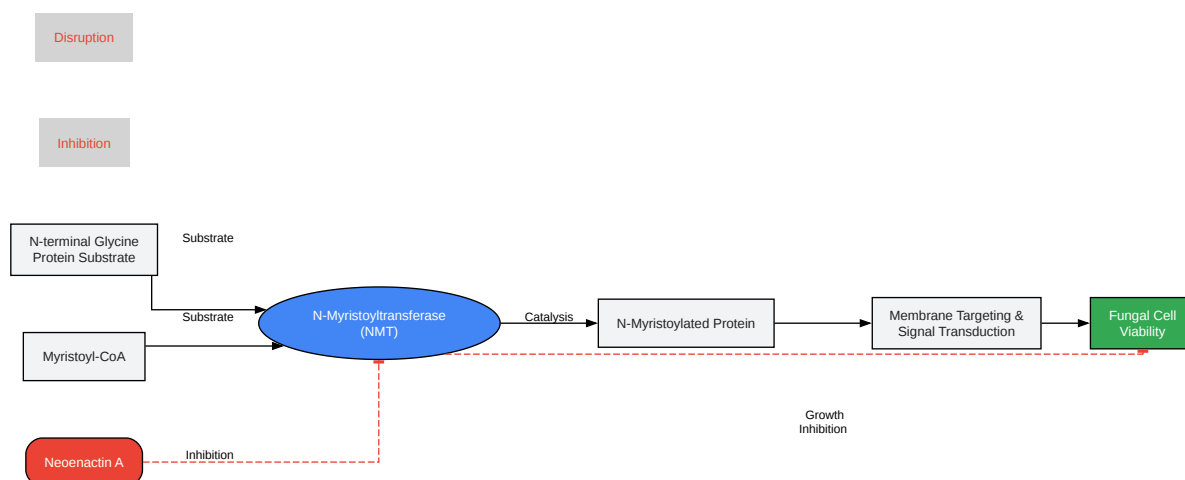
Table 2: Antifungal Activity of **Neoenactin A** (Illustrative)

Fungal Species	MIC (µg/mL)	Reference
Candida albicans	Data not available	
Aspergillus fumigatus	Data not available	
Cryptococcus neoformans	Data not available	
Saccharomyces cerevisiae	Data not available	

Note: This table is for illustrative purposes only. Specific MIC values for **Neoenactin A** were not found in the search results.

Mechanism of Action: Inhibition of N-Myristoyltransferase (NMT)

The primary mechanism of action for **Neoenactin A** is believed to be the inhibition of N-myristoyltransferase (NMT). NMT is a crucial enzyme in fungi that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of cellular proteins. This process, known as N-myristoylation, is vital for the proper function and localization of proteins involved in signal transduction, protein-protein interactions, and membrane targeting. By inhibiting NMT, **Neoenactin A** disrupts these essential cellular processes, leading to fungal growth inhibition.



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Figure 1: Proposed mechanism of action of **Neoenactin A** via inhibition of N-myristoyltransferase (NMT).

Synergistic Activity with Polyene Antibiotics

Neoenactin A has been shown to potentiate the antifungal effects of polyene antibiotics like amphotericin B.[1] Polyenes act by binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents. It is hypothesized that **Neoenactin A's** activity, possibly through its effects on membrane-associated proteins or other cellular processes, enhances the ability of polyenes to disrupt the fungal cell membrane. The precise molecular basis for this synergy requires further investigation.

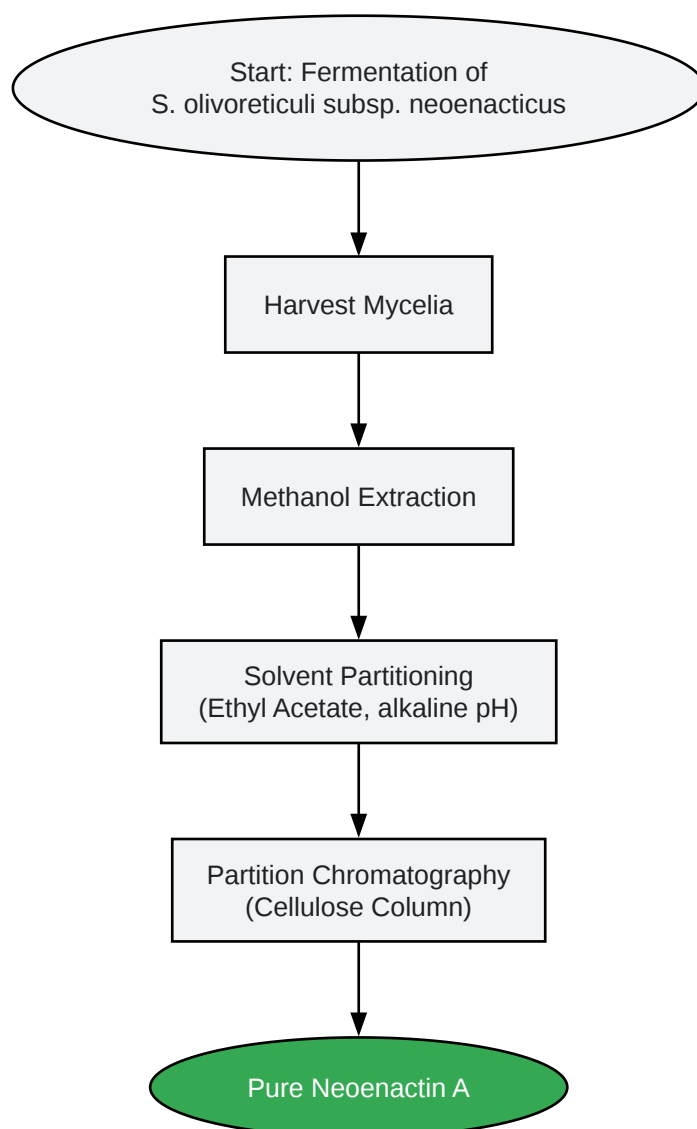
Experimental Protocols

The following sections outline the general methodologies for the isolation, synthesis, and biological evaluation of **Neoenactin A**, based on available literature. Detailed, step-by-step protocols are not fully available in the public domain and would require access to the original research articles' supplementary information or direct contact with the authors.

Isolation and Purification of Neoenactin A

Neoenactin A is a secondary metabolite produced by the fermentation of *Streptovercillium olivoreticuli* subsp. *neoenacticus*. The general procedure for its isolation and purification is as follows:

- Fermentation: The producing microorganism is cultured in a suitable nutrient medium under optimal conditions for antibiotic production.
- Extraction: The fungal mycelia are harvested and extracted with methanol to obtain a crude extract containing **Neoenactin A**.^[1]
- Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning. Due to its basic nature, **Neoenactin A** can be extracted from the methanol extract into ethyl acetate at an alkaline pH.^[1]
- Chromatography: The enriched extract is then purified using partition chromatography on a cellulose column. Elution is carried out with ethyl acetate buffered with a phosphate buffer (pH 8.0) to yield pure **Neoenactin A**.^[1]



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Figure 2: General workflow for the isolation and purification of **Neoenactin A**.

Total Synthesis

The first total synthesis of **Neoenactin A** has been reported, confirming its chemical structure. While the detailed experimental procedures are not provided here, the synthesis involves key steps such as oxidative cleavage of an olefin and a Michael addition. A comprehensive understanding of the synthetic route would require consulting the primary literature.

Antifungal Susceptibility Testing

The antifungal activity of **Neoenactin A** can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal isolates. Standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), can be adapted. A general broth microdilution method would involve:

- Preparation of Inoculum: Fungal isolates are grown on appropriate agar plates, and a standardized suspension of fungal cells or spores is prepared in a suitable broth medium.
- Drug Dilution: A serial dilution of **Neoenactin A** is prepared in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the standardized fungal suspension.
- Incubation: The plates are incubated at a temperature and duration suitable for the growth of the specific fungal species being tested.
- MIC Determination: The MIC is determined as the lowest concentration of **Neoenactin A** that causes a significant inhibition of fungal growth, often defined as a 50% or 90% reduction in turbidity compared to a drug-free control.

N-Myristoyltransferase (NMT) Inhibition Assay

The inhibitory activity of **Neoenactin A** against NMT can be assessed using various in vitro assays. A fluorescence-based assay provides a sensitive and continuous monitoring method. A general protocol is as follows:

- Assay Components: The reaction mixture typically includes recombinant fungal NMT, a peptide substrate with an N-terminal glycine, myristoyl-CoA, and a fluorescent probe that reacts with the coenzyme A (CoA) released during the reaction.
- Inhibitor Addition: Varying concentrations of **Neoenactin A** are added to the reaction mixture.
- Reaction Initiation: The reaction is initiated by the addition of myristoyl-CoA.
- Fluorescence Monitoring: The increase in fluorescence, corresponding to the amount of CoA produced, is monitored over time using a fluorescence plate reader.
- Data Analysis: The initial reaction rates are calculated, and the concentration of **Neoenactin A** that causes 50% inhibition of NMT activity (IC₅₀) is determined by plotting the reaction

rates against the inhibitor concentration.

Conclusion

Neoenactin A is a promising antifungal compound with a distinct mechanism of action involving the inhibition of the essential fungal enzyme N-myristoyltransferase. Its ability to act synergistically with established antifungal agents like amphotericin B further highlights its potential therapeutic value. While its chemical structure and general biological activities are known, there is a need for more detailed, publicly available quantitative data on its antifungal spectrum and comprehensive, step-by-step experimental protocols to facilitate further research and development. This guide consolidates the current knowledge on **Neoenactin A** and aims to provide a solid foundation for future investigations into this intriguing natural product.

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